2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride
CAS No.: 1803584-23-7
Cat. No.: VC2973791
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803584-23-7 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 g/mol |
| IUPAC Name | 2-[1-(dimethylamino)cyclopentyl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-10(2)9(7-8(11)12)5-3-4-6-9;/h3-7H2,1-2H3,(H,11,12);1H |
| Standard InChI Key | BXTVWGJNOBWXHZ-UHFFFAOYSA-N |
| SMILES | CN(C)C1(CCCC1)CC(=O)O.Cl |
| Canonical SMILES | CN(C)C1(CCCC1)CC(=O)O.Cl |
Introduction
Physical and Chemical Properties
Fundamental Properties
The compound 2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 g/mol |
| Physical Appearance | Crystalline solid |
| CAS Number | 1803584-23-7 |
| IUPAC Name | 2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride |
These fundamental properties contribute to the compound's behavior in various chemical and biological systems. The hydrochloride salt formation enhances water solubility compared to the free base form, which is a critical consideration for pharmaceutical applications.
Solubility and Stability
While specific solubility data for 2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride is limited in the available literature, structural analysis suggests it likely shares solubility characteristics with similar amino acid hydrochloride derivatives. For comparison, cyclopentolate hydrochloride, another cyclopentyl-containing compound with a dimethylamino group, is reported to be very soluble in water and freely soluble in ethanol . The presence of the hydrochloride group typically enhances solubility in polar solvents, which is advantageous for pharmaceutical formulations.
Synthesis Methods
Green Chemistry Considerations
Recent trends in chemical synthesis have emphasized more environmentally friendly approaches. Research on similar compounds has explored the use of eco-friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) to improve reaction efficiency and sustainability . These green solvents have demonstrated advantages over traditional volatile organic compounds (VOCs) in terms of reduced environmental impact and improved reaction metrics.
For instance, in the synthesis of dimethindene, which shares some structural similarities, the use of CPME as a solvent resulted in a 90% yield compared to 63% with traditional VOCs . Similar improvements might be achievable in the synthesis of 2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride, though specific studies on this compound would be necessary to confirm this hypothesis.
Analytical Techniques for Characterization
Spectroscopic Methods
Characterization of 2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride typically employs various analytical techniques to confirm its structure and purity. The following methods are commonly used for similar compounds:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide essential information about the carbon-hydrogen framework and functional group environments.
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Mass Spectrometry: This technique is valuable for confirming the molecular weight and fragmentation pattern, which helps establish the structural identity of the compound.
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Infrared Spectroscopy (IR): IR analysis can identify key functional groups, including the carboxylic acid, amine, and cyclopentyl moieties.
Thermal Analysis
Thermal properties assessment for compounds of this nature often includes:
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Differential Scanning Calorimetry (DSC): This technique measures heat flow associated with phase transitions and can provide information about melting points, crystallization behavior, and polymorphism.
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Thermogravimetric Analysis (TGA): TGA tracks mass changes with temperature and can provide insights into thermal stability and decomposition pathways.
These analytical techniques collectively provide a comprehensive characterization profile for the compound, ensuring its identity and purity before biological or pharmaceutical studies.
Pharmaceutical Applications
Central Nervous System Targets
2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride has demonstrated significant potential in pharmaceutical research, particularly for the development of drugs targeting central nervous system disorders. Its structural features suggest possible interaction with neurotransmitter systems, though the specific mechanisms require further elucidation.
Research on compounds with similar structural elements indicates possible activity as antagonists or agonists at specific receptors in the brain, influencing neurotransmitter release and uptake. The cyclopentyl structure, combined with the dimethylamino group, may contribute to binding affinity at certain neuroreceptors, making this compound a candidate for CNS-targeted therapies.
Current Research Status and Findings
Experimental Studies
Current research on 2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride is primarily focused on its potential in drug development for central nervous system disorders. While detailed experimental data specifically on this compound is limited in the available literature, preliminary findings suggest promising directions for further investigation.
Research on structurally related compounds provides some context for understanding the potential activity of this compound. For instance, cyclopentolate hydrochloride, which also contains a cyclopentyl ring and dimethylamino group, functions as an antagonist of muscarinic acetylcholine receptors with varying binding affinities (Ki values of 1.62, 27.5, and 2.63 nM for M1, M2, and M3 receptors, respectively) . While the biological targets of 2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride may differ, these related studies provide a framework for investigating its receptor interactions.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride and related compounds is crucial for optimizing its therapeutic potential. Key structural features that likely influence its activity include:
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The cyclopentyl ring, which provides a specific spatial arrangement and hydrophobicity
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The dimethylamino group, which introduces a basic center capable of ionic interactions
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The acetic acid moiety, which provides an acidic functional group for additional binding interactions
Comparative analysis with similar compounds suggests that these structural elements contribute significantly to receptor binding affinity and selectivity . Further research into systematic structural modifications could help optimize activity and reduce potential side effects.
Future Directions and Challenges
Research Opportunities
The future research landscape for 2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride presents several promising opportunities:
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Detailed receptor binding studies to identify specific targets and mechanisms of action
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Structure-activity relationship investigations to optimize potency and selectivity
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Pharmacokinetic and pharmacodynamic assessments to understand in vivo behavior
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Development of improved synthetic methods using green chemistry principles
These research directions could significantly advance our understanding of this compound's therapeutic potential and facilitate its development as a pharmaceutical agent.
Challenges and Limitations
Despite its promise, several challenges remain in the research and development of 2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride:
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Limited published data specifically on this compound necessitates more comprehensive studies
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Potential off-target effects need thorough investigation to ensure safety
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Optimization of synthetic methods for larger-scale production
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Development of appropriate formulations for effective drug delivery
Addressing these challenges will require collaborative efforts across medicinal chemistry, pharmacology, and pharmaceutical sciences to fully realize the potential of this compound in therapeutic applications.
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